molecular formula C20H22N4O5 B10995236 3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(6-methoxypyridin-3-yl)propanamide

3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B10995236
M. Wt: 398.4 g/mol
InChI Key: BGWAHPDHWLWXSU-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with a complex structure. It consists of an imidazolidinone ring, a pyridine ring, and a propanamide side chain.
  • The compound’s systematic name describes its substituents: a methoxybenzyl group, a methoxypyridinyl group, and a dioxoimidazolidinone core.
  • It may have potential applications in various fields due to its unique structure.
  • Preparation Methods

    • The synthesis of this compound likely involves coupling reactions. One possible route could be via amide bond formation between the methoxybenzylamine and the corresponding acid (e.g., 2,5-dioxoimidazolidin-4-ylpropanoic acid).
    • N,N’-dicyclohexylcarbodiimide (DCC) is commonly used as a dehydrating agent in such reactions.
    • Industrial production methods may involve scalable processes using optimized conditions.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents could include strong acids or bases, reducing agents, and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry, it could serve as a building block for drug discovery or materials synthesis.
    • In biology, it might interact with cellular targets, affecting biological processes.
    • In medicine, it could be investigated for potential therapeutic properties.
    • In industry, it may find use in specialty chemicals or materials.
  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific receptors or enzymes.
    • Molecular targets could include proteins involved in inflammation, cell signaling, or metabolism.
    • Pathways affected may vary based on the compound’s specific interactions.
  • Comparison with Similar Compounds

    • Similar compounds might include other amides, imidazolidinones, or pyridine derivatives.
    • Highlighting its uniqueness would involve discussing specific structural features or functional groups.

    Properties

    Molecular Formula

    C20H22N4O5

    Molecular Weight

    398.4 g/mol

    IUPAC Name

    3-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(6-methoxypyridin-3-yl)propanamide

    InChI

    InChI=1S/C20H22N4O5/c1-28-16-6-4-3-5-13(16)12-24-19(26)15(23-20(24)27)8-9-17(25)22-14-7-10-18(29-2)21-11-14/h3-7,10-11,15H,8-9,12H2,1-2H3,(H,22,25)(H,23,27)

    InChI Key

    BGWAHPDHWLWXSU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NC=C(C=C1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=CC=C3OC

    Origin of Product

    United States

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